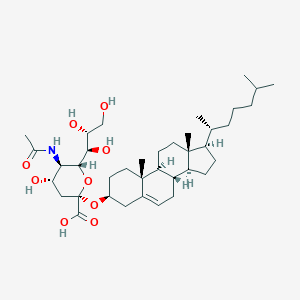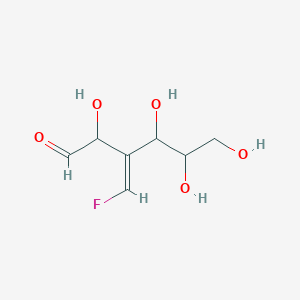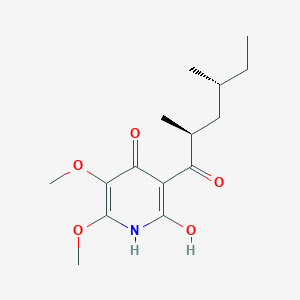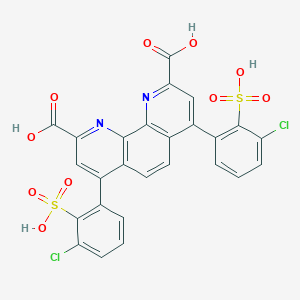
4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid (BCSP) is a synthetic compound that has gained significant attention in the field of chemical research due to its unique properties. BCSP is a versatile compound that has been used in various scientific studies, including chemical sensors, catalysis, and biological applications.
Mechanism Of Action
The mechanism of action of 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid is based on its ability to bind to metal ions. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid contains two chlorosulfophenyl groups that act as chelating agents, which bind to metal ions. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid exhibits high selectivity towards metal ions, including copper, zinc, and cadmium. The binding of metal ions to 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid results in a change in fluorescence intensity, which can be measured to detect the presence of metal ions.
Biochemical And Physiological Effects
4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has been shown to have various biochemical and physiological effects. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has also been shown to have anti-inflammatory and antioxidant effects. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has been used in the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease.
Advantages And Limitations For Lab Experiments
4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has several advantages for lab experiments. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid is a versatile compound that can be used in various scientific studies. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid exhibits high sensitivity and selectivity towards metal ions, making it an excellent chemical sensor. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid is also a fluorescent compound, which allows for easy detection and measurement. However, 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has some limitations, including its high cost and limited availability.
Future Directions
There are several future directions for the research on 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid. One of the future directions is the development of 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid-based sensors for the detection of metal ions in environmental and biological samples. Another future direction is the use of 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid as a catalyst for various chemical reactions. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid can also be used in the development of new drugs for the treatment of various diseases. Further research is needed to explore the potential of 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid in various scientific fields.
Conclusion:
In conclusion, 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid is a versatile compound that has gained significant attention in the field of chemical research due to its unique properties. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has been used in various scientific studies, including chemical sensors, catalysis, and biological applications. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid exhibits high sensitivity and selectivity towards metal ions, making it an excellent chemical sensor. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has several advantages for lab experiments, including its versatility and fluorescence. However, 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has some limitations, including its high cost and limited availability. Further research is needed to explore the potential of 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid in various scientific fields.
Synthesis Methods
4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid can be synthesized using a simple and efficient method. The synthesis of 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid involves the reaction of 4,7-dichloro-1,10-phenanthroline with sodium sulfite and sodium hydroxide in the presence of sulfuric acid. The reaction yields 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid as a white crystalline solid that is soluble in water.
Scientific Research Applications
4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has been extensively used in scientific research due to its unique properties. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid is a fluorescent compound that exhibits high sensitivity and selectivity towards metal ions. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has been used as a chemical sensor for the detection of metal ions in various environmental and biological samples. 4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid has also been used as a catalyst in various chemical reactions, including oxidation and reduction reactions.
properties
CAS RN |
112076-76-3 |
|---|---|
Product Name |
4,7-Bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid |
Molecular Formula |
C26H14Cl2N2O10S2 |
Molecular Weight |
649.4 g/mol |
IUPAC Name |
4,7-bis(3-chloro-2-sulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid |
InChI |
InChI=1S/C26H14Cl2N2O10S2/c27-17-5-1-3-13(23(17)41(35,36)37)15-9-19(25(31)32)29-21-11(15)7-8-12-16(10-20(26(33)34)30-22(12)21)14-4-2-6-18(28)24(14)42(38,39)40/h1-10H,(H,31,32)(H,33,34)(H,35,36,37)(H,38,39,40) |
InChI Key |
VEJHUGGPLQWGPR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)O)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=C(C(=CC=C5)Cl)S(=O)(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)O)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=C(C(=CC=C5)Cl)S(=O)(=O)O)C(=O)O)C(=O)O |
Other CAS RN |
112076-76-3 |
synonyms |
4,7-bis(chlorosulfophenyl)-1,10-phenanthroline-2,9-dicarboxylic acid BCPDA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



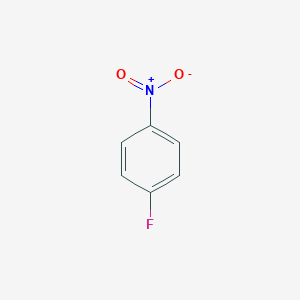
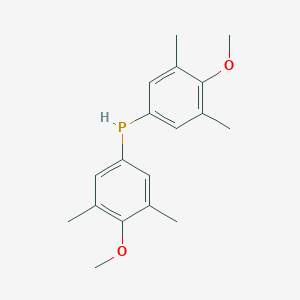
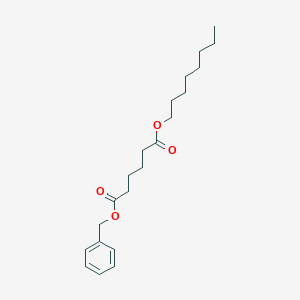
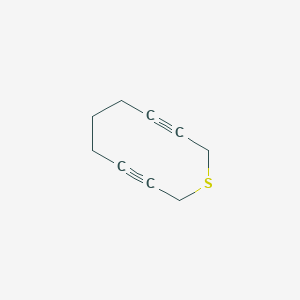
![4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B44170.png)
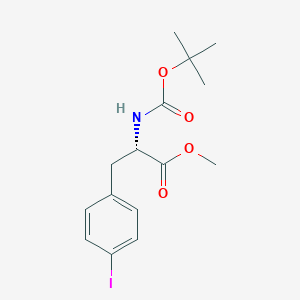
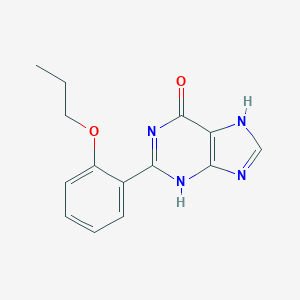
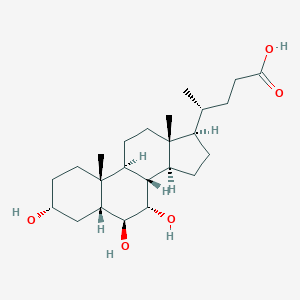
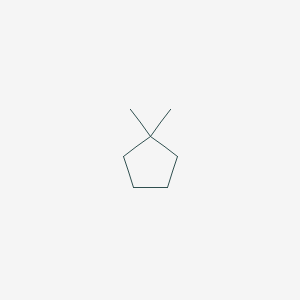
![(R)-[[1-[[(Methylsulfonyl)oxy]methyl]-2-(phenylmethoxy)ethoxy]methyl]phosphonic acid diethyl ester](/img/structure/B44177.png)
![Methyl (4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3-ethoxycarbonyloxy-6-formyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44178.png)
